2-Hydroxy-5-((4-(((3-methyl-2-pyridinyl)amino)sulfonyl)phenyl)azo)benzoic acid
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Overview
Description
METHYLSULFASALAZINE is a derivative of sulfasalazine, a compound widely used in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel diseases like ulcerative colitis and Crohn’s disease . METHYLSULFASALAZINE is known for its anti-inflammatory and immunomodulatory properties, making it a valuable compound in medical research and treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of METHYLSULFASALAZINE involves several key steps:
Diazotization Reaction: Sulfapyridine is dissolved in an aqueous solution containing hydrochloric acid and sodium nitrite to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with salicylic acid in a sodium hydroxide aqueous solution to produce a crude product of METHYLSULFASALAZINE.
Purification: The crude product is purified to obtain the final compound.
Industrial Production Methods: The industrial production of METHYLSULFASALAZINE follows similar steps but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to minimize side reactions and improve conversion rates .
Chemical Reactions Analysis
Types of Reactions: METHYLSULFASALAZINE undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, METHYLSULFASALAZINE can be oxidized to form different products.
Reduction: Reduction reactions can convert METHYLSULFASALAZINE into its corresponding amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
METHYLSULFASALAZINE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and other medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The exact mechanism of action of METHYLSULFASALAZINE is not fully understood, but it is believed to involve the inhibition of inflammatory molecules such as leukotrienes and prostaglandins . The compound and its metabolites, including mesalazine and sulfapyridine, are thought to exert their effects by blocking the activity of these molecules, thereby reducing inflammation and modulating the immune response .
Comparison with Similar Compounds
Sulfasalazine: The parent compound, widely used in the treatment of inflammatory diseases.
Mesalazine: A metabolite of sulfasalazine, known for its anti-inflammatory properties.
Sulfapyridine: Another metabolite of sulfasalazine, with antibacterial and anti-inflammatory effects.
Uniqueness: METHYLSULFASALAZINE is unique in its specific structure and the combination of its anti-inflammatory and immunomodulatory properties. Compared to its parent compound, sulfasalazine, METHYLSULFASALAZINE may offer different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and therapeutic applications .
Properties
CAS No. |
42753-53-7 |
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Molecular Formula |
C19H16N4O5S |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
2-hydroxy-5-[[4-[(3-methylpyridin-2-yl)sulfamoyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C19H16N4O5S/c1-12-3-2-10-20-18(12)23-29(27,28)15-7-4-13(5-8-15)21-22-14-6-9-17(24)16(11-14)19(25)26/h2-11,24H,1H3,(H,20,23)(H,25,26) |
InChI Key |
FCAXOPILJFCPSY-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O |
Canonical SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O |
Synonyms |
5-(4-(3-methyl-2-pyridylsulfamoyl)phenylazo)salicylic acid methyl-SASP methylsalazosulfapyridine methylsalazosulphapyridine methylsulfasalazine |
Origin of Product |
United States |
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